N-(tert-butyl)-2-(3-chlorophenyl)acetamide
Overview
Description
N-(tert-butyl)-2-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C12H16ClNO and its molecular weight is 225.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 225.0920418 g/mol and the complexity rating of the compound is 222. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hydrogen Bonding and Molecular Structure
- Hydrogen-Bonding Patterns : Research on similar compounds to N-(tert-butyl)-2-(3-chlorophenyl)acetamide has demonstrated complex hydrogen-bonding patterns, contributing to a deeper understanding of molecular interactions and structures (López et al., 2010).
Electrochemical Properties
- Electrochemical Study of Radicals : Electrochemical studies on N-alkoxyarylaminyl radicals, which are structurally related to this compound, have provided insights into their electrochemical behaviors and stability, useful in various scientific applications (Miura & Muranaka, 2006).
Synthesis Techniques
- Efficient Synthesis Methods : Efficient synthesis of related compounds, like CCKB antagonists, provides a framework for synthesizing this compound and similar molecules, crucial in pharmaceutical research and development (Urban et al., 1997).
Spectroscopic and Quantum Mechanical Studies
- Spectroscopic Analysis : Studies on benzothiazolinone acetamide analogs, which share structural similarities with this compound, have utilized spectroscopic and quantum mechanical methods to explore their electronic properties and potential applications in photovoltaics (Mary et al., 2020).
Biological and Therapeutic Applications
- Therapeutic Potential : Research on analogs of this compound has shown therapeutic efficacy in treating diseases like Japanese encephalitis, indicating potential biomedical applications of similar compounds (Ghosh et al., 2008).
Photovoltaic Efficiency and Ligand Interactions
- Photovoltaic Efficiency Modeling : Investigations into the photovoltaic efficiency of related compounds suggest potential applications of this compound in solar energy technologies and light-harvesting systems (Mary et al., 2020).
Properties
IUPAC Name |
N-tert-butyl-2-(3-chlorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-12(2,3)14-11(15)8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQAZRUUZYGXQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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